

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorinated Butanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,3-Trichlorobutane*

Cat. No.: *B078562*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various chlorinated butane isomers. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification of these compounds in complex matrices, a common challenge in analytical chemistry, environmental monitoring, and pharmaceutical development. This document summarizes key mass spectral data, details a standard experimental protocol for data acquisition, and visualizes the fundamental fragmentation processes.

Comparison of Mass Spectra of Monochlorinated Butanes

The mass spectra of 1-chlorobutane and 2-chlorobutane, while sharing the same molecular weight (92.57 g/mol), exhibit significant differences in their fragmentation patterns, allowing for their clear differentiation. The position of the chlorine atom dictates the primary fragmentation pathways and the relative stability of the resulting carbocations.

Table 1: Key Fragment Ions in the 70 eV Electron Ionization Mass Spectra of Monochlorinated Butane Isomers

m/z	Proposed Fragment	1-Chlorobutane (Relative Abundance %)	2-Chlorobutane (Relative Abundance %)
92/94	$[\text{C}_4\text{H}_9\text{Cl}]^{+\bullet}$ (Molecular Ion)	~1 / ~0.3	~1 / ~0.3
63/65	$[\text{C}_2\text{H}_4\text{Cl}]^+$	~15 / ~5	~30 / ~10
57	$[\text{C}_4\text{H}_9]^+$	~30	100
56	$[\text{C}_4\text{H}_8]^{+\bullet}$	100	~35
43	$[\text{C}_3\text{H}_7]^+$	~20	~25
41	$[\text{C}_3\text{H}_5]^+$	~60	~70
29	$[\text{C}_2\text{H}_5]^+$	~40	~30
27	$[\text{C}_2\text{H}_3]^+$	~45	~50

Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from the NIST Mass Spectrometry Data Center. The base peak (most abundant) for each isomer is highlighted in bold. The m/z values including chlorine show the isotopic peaks for ^{35}Cl and ^{37}Cl .

Fragmentation Pattern of 1-Chlorobutane

The mass spectrum of 1-chlorobutane is characterized by a base peak at m/z 56, corresponding to the butene radical cation ($[\text{C}_4\text{H}_8]^{+\bullet}$).^[1] This is primarily formed through the loss of a molecule of hydrogen chloride (HCl) from the molecular ion. Another significant peak is observed at m/z 57, which corresponds to the butyl cation ($[\text{C}_4\text{H}_9]^+$) formed by the loss of a chlorine radical.^[2] The molecular ion peaks at m/z 92 and 94 are typically of very low abundance, indicating that the 1-chlorobutane molecular ion is unstable and readily undergoes fragmentation.^[1]

Fragmentation Pattern of 2-Chlorobutane

In contrast, the mass spectrum of 2-chlorobutane is dominated by a base peak at m/z 57, corresponding to the secondary butyl carbocation ($[\text{CH}_3\text{CH}^+\text{CH}_2\text{CH}_3]$).^[3] This cation is more

stable than the primary carbocation that would be formed from 1-chlorobutane, hence its high abundance. The loss of a chlorine radical is the most favorable fragmentation pathway for 2-chlorobutane.[3] A significant peak at m/z 56 is also observed, resulting from the loss of HCl. The molecular ion peaks at m/z 92 and 94 are, similar to 1-chlorobutane, very weak.[3]

Comparison of Mass Spectra of Dichlorinated Butanes

The dichlorobutane isomers all have a molecular weight of 127.01 g/mol, but their mass spectra show distinct differences based on the positions of the two chlorine atoms. These differences are invaluable for isomer identification.

Table 2: Key Fragment Ions in the 70 eV Electron Ionization Mass Spectra of Dichlorinated Butane Isomers

m/z	Proposed Fragment	1,2-Dichlorobutane (Rel. Abundance %)	1,3-Dichlorobutane (Rel. Abundance %)	1,4-Dichlorobutane (Rel. Abundance %)	2,3-Dichlorobutane (Rel. Abundance %)
126/128/130	[C ₄ H ₈ Cl ₂] ⁺ • (Molecular Ion)	Very Low	Very Low	Very Low	Very Low
91/93	[C ₄ H ₈ Cl] ⁺	~5 / ~1.5	~10 / ~3	~15 / ~5	~5 / ~1.5
90/92	[C ₄ H ₇ Cl] ⁺ •	~10 / ~3	~20 / ~7	~30 / ~10	~25 / ~8
77/79	[C ₃ H ₆ Cl] ⁺	~10 / ~3	~5 / ~1.5	~2 / ~0.7	~5 / ~1.5
63/65	[C ₂ H ₄ Cl] ⁺	100 / ~33	~30 / ~10	~5 / ~1.5	~90 / ~30
55	[C ₄ H ₇] ⁺	~95	~80	100	~60
53	[C ₄ H ₅] ⁺	~30	~40	~35	~45
41	[C ₃ H ₅] ⁺	~40	~50	~55	~70
27	[C ₂ H ₃] ⁺	~50	~60	~70	100

Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from the NIST Mass Spectrometry Data Center. The base peak (most abundant) for each isomer is highlighted in bold. The m/z values including chlorine show the isotopic peaks for ^{35}Cl and ^{37}Cl .

Fragmentation Patterns of Dichlorobutane Isomers

The fragmentation of dichlorobutanes is primarily driven by the cleavage of C-C and C-Cl bonds, leading to the formation of various carbocations and radical species. The position of the chlorine atoms significantly influences the stability of these fragments and thus the observed mass spectrum.

- 1,2-Dichlorobutane: The base peak is observed at m/z 63, corresponding to the $[\text{C}_2\text{H}_4^{35}\text{Cl}]^+$ ion, formed by cleavage of the C-C bond between the two chlorine-bearing carbons. A prominent peak at m/z 55 ($[\text{C}_4\text{H}_7]^+$) is also present, likely due to the loss of both chlorine atoms and a hydrogen atom.
- 1,3-Dichlorobutane: The spectrum shows a significant peak at m/z 90/92, corresponding to the loss of a chlorine atom. The base peak is often m/z 55, similar to other isomers, indicating the formation of a stable C₄ hydrocarbon fragment.
- 1,4-Dichlorobutane: The base peak is at m/z 55 ($[\text{C}_4\text{H}_7]^+$), suggesting a rearrangement and loss of both chlorine atoms and a hydrogen atom to form a stable cyclic or unsaturated C₄ fragment. The peak at m/z 90/92, from the loss of one chlorine atom, is also prominent.
- 2,3-Dichlorobutane: The base peak is often the $[\text{C}_2\text{H}_3]^+$ fragment at m/z 27. A very intense peak is also observed at m/z 63/65 ($[\text{C}_2\text{H}_4\text{Cl}]^+$), resulting from the cleavage of the central C-C bond.

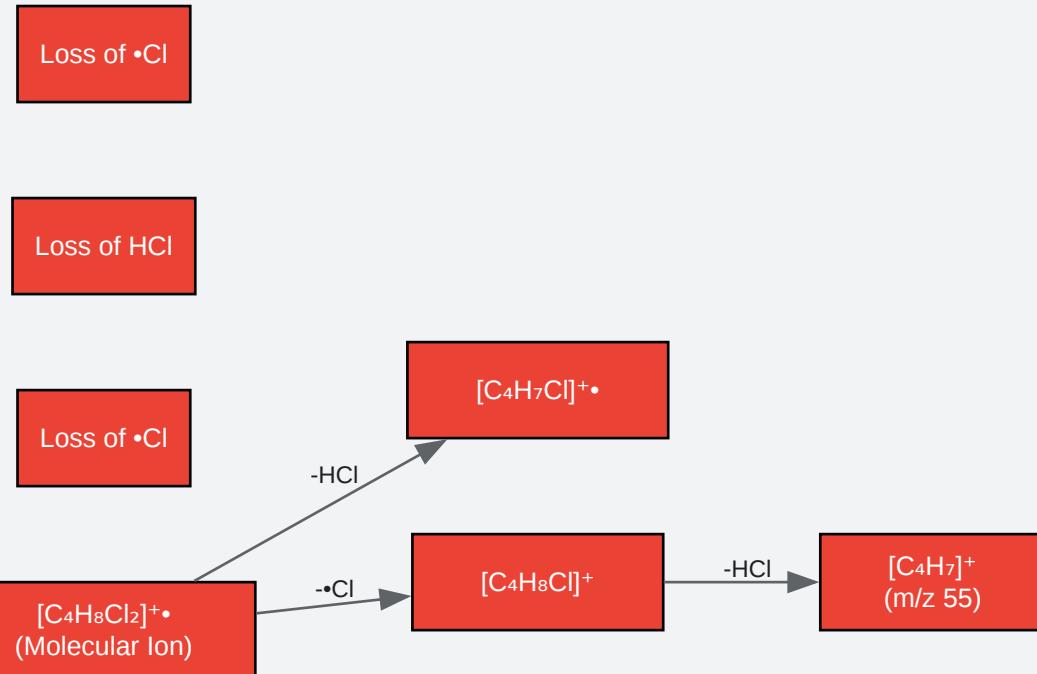
Experimental Protocols

The mass spectra of chlorinated butanes are typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization source.

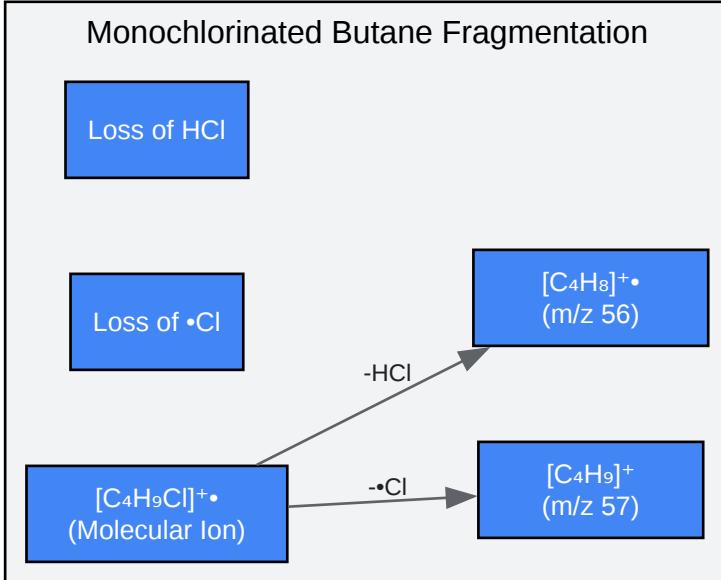
Sample Preparation: The chlorinated butane isomers are volatile liquids and are typically diluted in a suitable solvent, such as dichloromethane or methanol, to a concentration of approximately 1 $\mu\text{g/mL}$.

Gas Chromatography (GC) Conditions:

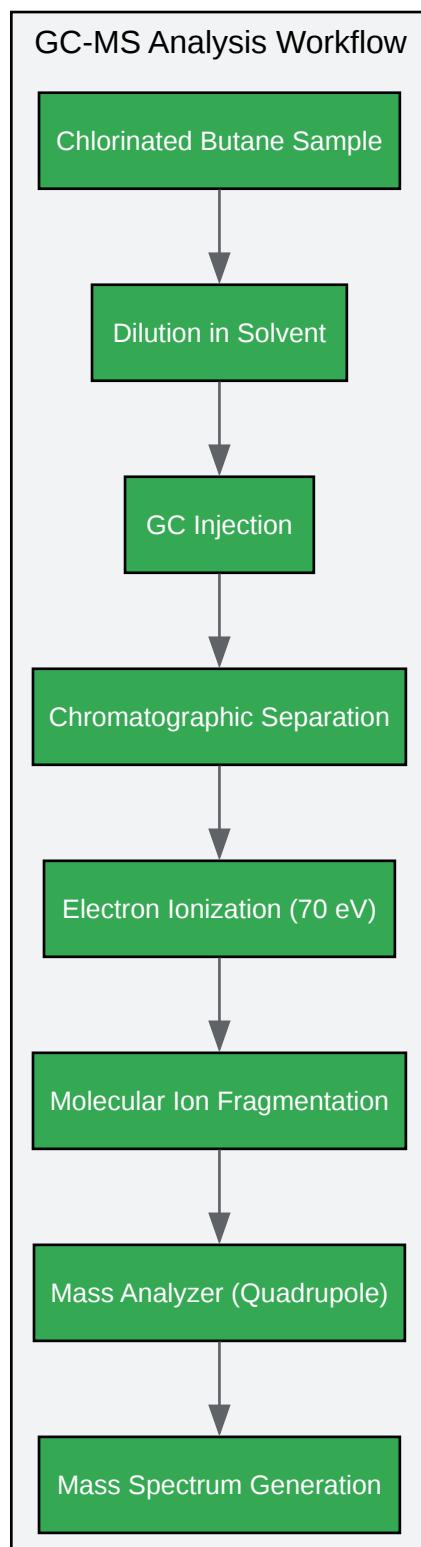
- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.


Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 25-150.
- Scan Speed: 1000 amu/s.


Visualization of Fragmentation Pathways

The following diagrams illustrate the general fragmentation pathways for monochlorinated and dichlorinated butanes upon electron ionization.


Dichlorinated Butane Fragmentation

Monochlorinated Butane Fragmentation

[Click to download full resolution via product page](#)

Caption: General fragmentation pathways for monochlorinated and dichlorinated butanes.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the GC-MS analysis of chlorinated butanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 1,3-dichloro- [webbook.nist.gov]
- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Butane, 1,3-dichloro- [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorinated Butanes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078562#mass-spectrometry-fragmentation-patterns-of-chlorinated-butanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com